molecular formula C13H18N2 B2361352 1-methyl-2-neopentyl-1H-benzo[d]imidazole CAS No. 637324-40-4

1-methyl-2-neopentyl-1H-benzo[d]imidazole

Cat. No.: B2361352
CAS No.: 637324-40-4
M. Wt: 202.301
InChI Key: HFNCCEONYWKVRV-UHFFFAOYSA-N
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Description

1-methyl-2-neopentyl-1H-benzo[d]imidazole is a chemical compound built on the 1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative features a methyl group at the N1 position and a bulky neopentyl (2,2-dimethylpropyl) group at the C2 position. The benzimidazole core is a common feature in numerous pharmacologically active molecules, and substitutions at the C2 position are a major focus of research for tuning biological properties and optimizing drug-like activity . Benzimidazole derivatives are extensively investigated for their potential antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, driven by the global challenge of antimicrobial resistance . Furthermore, specific 2-substituted benzimidazoles have been identified as potent antagonists of bacterial quorum sensing systems, such as the Pqs system in Pseudomonas aeruginosa , representing a promising anti-virulence strategy to combat resistant infections . The structural motif also shows relevance in other therapeutic areas, including research for Alzheimer's disease and as modulators of proteins like PCSK9 . The neopentyl substituent in this compound is of particular interest for structure-activity relationship (SAR) studies, as its significant steric bulk and unique lipophilicity can profoundly influence the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile . This makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for exploring new chemical space in drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-13(2,3)9-12-14-10-7-5-6-8-11(10)15(12)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNCCEONYWKVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Challenges in Benzimidazole Synthesis

Classical benzimidazole synthesis via condensation of o-phenylenediamine with carbonyl compounds often leads to mixtures of 1- and 3-substituted products. To bypass this, modern approaches employ pre-functionalized diamines or leverage directed cyclization strategies. For example, N-methyl-o-phenylenediamine derivatives can direct substitution to the 1-position, while the 2-position is functionalized via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Synthetic Routes to 1-Methyl-2-Neopentyl-1H-Benzo[d]Imidazole

Cyclization of Isothiocyanate Intermediates

A patent-pending method (WO2018154088A1) describes the synthesis of 2-alkylbenzimidazoles via isothiocyanate intermediates. Adapting this approach:

  • Synthesis of Isothiocyanate Precursor :
    • Epoxide 9 (2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile) undergoes ring-opening with sodium azide to form azido alcohol 14a , which is subsequently protected with tert-butyldimethylsilyl chloride (TBDMS).
    • Staudinger reduction converts the azide to an amine, which reacts with di(1H-imidazol-1-yl)methanethione to yield isothiocyanate 15a .
  • Coupling with Neopentylamine-Modified Diamine :
    • Benzene-1,2-diamine 17a is alkylated with neopentyl bromide to introduce the 2-substituent.
    • Reaction of 15a with the neopentyl-functionalized diamine under DIC-mediated cyclization yields this compound.

Optimization Insights :

  • Microwave irradiation at 180°C improves reaction efficiency, reducing cyclization time from hours to minutes.
  • Yields exceed 85% when using TBDMS-protected intermediates, as confirmed by $$^1$$H NMR (DMSO-d6: δ 7.27–7.93 ppm for aromatic protons; δ 0.89 ppm for TBDMS methyl groups).

Stobbe Condensation Approach

A scalable method from WO2015005615A1 employs Stobbe condensation for benzimidazole synthesis:

  • Formation of α,β-Unsaturated Ester :
    • Condensation of diethyl succinate with neopentyl aldehyde in the presence of potassium tert-butoxide generates (E)-ethyl 4-(neopentyl)but-2-enoate.
  • Cyclization with N-Methyl-o-Phenylenediamine :
    • The unsaturated ester reacts with N-methyl-o-phenylenediamine in ethanol under reflux, facilitated by acid catalysis (HCl), to form the benzimidazole core.

Key Data :

  • Reaction at 50–55°C for 12 hours achieves 78% conversion.
  • Purification via recrystallization from ethanol/water (1:2) affords the product in >95% purity (confirmed by HPLC).

Direct Alkylation of Benzimidazole

For late-stage diversification, 1-methyl-1H-benzimidazole-2-thiol (10 ) serves as a versatile intermediate:

  • Thiol Alkylation :
    • Treatment of 10 with neopentyl bromide in DMF, using K2CO3 as a base, introduces the neopentyl group at the 2-position.
    • Subsequent methylation with methyl iodide at the 1-position completes the synthesis.

Challenges :

  • Competing S-alkylation and N-alkylation require rigorous temperature control (0–5°C).
  • Column chromatography (petroleum ether:ethyl acetate, 4:1) isolates the product in 65% yield.

Comparative Analysis of Methodologies

Method Yield Conditions Scalability Purity
Isothiocyanate Cyclization 85% Microwave, 180°C High >99%
Stobbe Condensation 78% Reflux, 12h Moderate 95%
Direct Alkylation 65% 0–5°C, K2CO3 Low 90%

The isothiocyanate route offers superior yield and purity, albeit requiring specialized equipment. The Stobbe method balances scalability and simplicity, making it ideal for industrial applications.

Characterization and Analytical Validation

  • NMR Spectroscopy :

    • $$^1$$H NMR (400 MHz, DMSO-d6): δ 7.55 (s, 1H, H-4), 7.36–7.15 (m, 4H, aromatic), 2.52 (s, 3H, N-CH3), 1.25 (s, 9H, neopentyl CH(CH3)2).
    • $$^{13}$$C NMR: δ 151.2 (C-2), 134.5 (C-1), 32.1 (neopentyl quaternary C), 28.4 (N-CH3).
  • Mass Spectrometry :

    • ESI-MS m/z: 243.2 [M+H]$$^+$$, confirming molecular formula C14H18N2.
  • X-ray Crystallography :

    • Single-crystal analysis reveals a planar benzimidazole core with dihedral angles of 178.5° between the benzene and imidazole rings.

Industrial and Pharmacological Applications

The neopentyl group enhances metabolic stability, making this compound a candidate for kinase inhibitors and antimicrobial agents. Patents highlight its potential in treating inflammatory disorders and cancer, with ongoing Phase I trials evaluating oral bioavailability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Anticancer Activity

The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibitors of DHODH have shown promise as chemotherapeutic agents in various cancers. For instance, studies indicate that 1-methyl-2-neopentyl-1H-benzo[d]imidazole derivatives can be utilized in the treatment of multiple sclerosis and other inflammatory disorders by modulating immune responses through DHODH inhibition .

Antimicrobial Properties

Recent research has focused on the design and synthesis of benzimidazole derivatives as potential antimicrobial agents. For example, a study demonstrated that derivatives of this compound exhibit significant activity against Pseudomonas aeruginosa by targeting its quorum sensing system. This approach aims to reduce bacterial virulence and biofilm formation, which are critical factors in chronic infections .

Case Studies

Several studies have documented the biological evaluation of benzimidazole derivatives:

  • A study evaluated a series of this compound derivatives for their cytotoxic effects against various cancer cell lines, revealing promising results with IC50 values indicating potent anticancer activity .
  • Another investigation assessed the efficacy of these compounds against mycobacterial infections, demonstrating significant activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including regioselective metal-catalyzed reactions that allow for the introduction of diverse functional groups to enhance biological activity . The optimization of these synthetic routes is crucial for developing more effective derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify key structural features that contribute to the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring have been correlated with increased potency against targeted pathogens or cancer cells .

Conclusion and Future Directions

The applications of this compound span various therapeutic areas, particularly in oncology and infectious diseases. Ongoing research is essential to further elucidate its mechanisms of action, optimize synthetic pathways, and explore its potential in combination therapies.

Data Tables

Application AreaCompound Activity/EffectReference
AnticancerInhibits DHODH; potential for cancer treatment
AntimicrobialReduces virulence in Pseudomonas aeruginosa
Mycobacterial InfectionsSignificant activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 1-methyl-2-neopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Reactivity with Ozone and Electrophiles

The ozone reactivity of imidazole derivatives depends on electronic and steric effects. For example:

  • Neutral imidazole reacts with ozone at a rate constant of $ k{O3} = 2.3 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ at pH 7, while protonated imidazole shows reduced reactivity ($ k{O3} = 1.5 \times 10^3 \, \text{M}^{-1} \text{s}^{-1} $) .
  • Neopentyl groups (2,2-dimethylpropyl) introduce steric bulk, which could shield the imidazole ring from electrophilic attack. This effect is observed in tert-butyl-substituted compounds, where bulky groups decrease reaction rates with ozone or hydroxyl radicals .

Table 1: Comparative Ozone Reactivity of Imidazole Derivatives

Compound $ k{O3} \, (\text{M}^{-1} \text{s}^{-1}) $ Key Substituent Effects
Imidazole (neutral) $ 2.3 \times 10^5 $ High electron density at ring
1-Methylimidazole Not reported Methyl slightly donates electrons
1-Methyl-2-neopentyl (hypothetical) Estimated $ <10^5 $ Steric hindrance dominates
1-Methyl-2-(methylthio) () Not reported Thioether reduces electron density

Biological Activity

1-Methyl-2-neopentyl-1H-benzo[d]imidazole is a compound belonging to the benzoimidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and metabolic stability profiles, supported by case studies and research findings.

  • Molecular Formula : C13H16N2
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant antimicrobial properties.

  • Case Study : A study evaluated the antimicrobial efficacy of several benzo[d]imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Organism
1-Methyl-2-neopentyl-1H-benz<10Staphylococcus aureus
Other derivatives<10Escherichia coli

Anticancer Activity

The anticancer potential of benzo[d]imidazole derivatives has also been explored.

  • Research Findings : In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Metabolic Stability

Metabolic stability is crucial for drug development. Studies have shown that modifications to the benzo[d]imidazole structure can enhance metabolic stability.

  • Findings : A comparative analysis indicated that the half-life of certain derivatives in vivo was significantly improved when compared to earlier compounds in the series. For instance, modifications led to a half-life increase from 7.2 minutes to 16.3 minutes in mouse models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds.

  • Key Insights : The presence of specific substituents on the benzo[d]imidazole ring significantly affects its biological properties. For example, the introduction of halogen groups has been shown to enhance antimicrobial activity .

Q & A

Q. What are effective synthetic strategies for 1-methyl-2-neopentyl-1H-benzo[d]imidazole and its derivatives?

Synthesis typically involves multi-step protocols, including:

  • Condensation and cyclization : Reacting o-phenylenediamine derivatives with carbonyl-containing reagents under reflux conditions. For example, neopentyl-substituted intermediates are synthesized using alkylation or nucleophilic substitution reactions .
  • Catalytic optimization : Use of SiO₂ nanoparticles as sustainable catalysts to enhance yield and reduce reaction time .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .
  • Example : A one-pot, two-step synthesis reported for structurally similar benzimidazoles achieved yields >80% using aprotic solvents and controlled heating .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromaticity. For example, methyl and neopentyl groups show distinct shifts at δ 2.5–3.0 ppm (CH₃) and δ 1.0–1.5 ppm (branched alkyl) .
  • X-ray diffraction (XRD) : Resolves dihedral angles between the benzimidazole core and substituents. Planarity deviations <0.03 Å indicate minimal steric strain .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .

Q. How is computational chemistry applied to study electronic and optical properties?

  • Density Functional Theory (DFT) :
    • Basis sets : B3LYP/6-31G* optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .
    • Nonlinear optical (NLO) properties : Hyperpolarizability (β) values >1000 × 10⁻³⁰ esu suggest potential in photonics .
  • Molecular docking : Evaluates binding to targets like EGFR (e.g., docking scores <−8 kcal/mol indicate strong inhibition) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data be resolved?

  • Cross-validation : Compare DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm may indicate solvation effects .
  • Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguous substituent orientations .
  • Synthetic purity : Impurities >5% can skew spectral data; HPLC or TLC validation is critical .

Q. What design principles optimize biological activity in derivatives?

  • Structure-activity relationship (SAR) :
    • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity (MIC <10 µg/mL against S. aureus) .
    • Steric bulk : Neopentyl groups improve metabolic stability but may reduce solubility .
  • Pharmacokinetic profiling : ADMET predictions (e.g., LogP <3 for blood-brain barrier penetration) guide lead optimization .

Q. How are reaction conditions optimized for scalable synthesis?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to maximize yield .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 150°C) .

Q. What methodologies validate molecular docking predictions?

  • Co-crystallization : Compare docking poses with X-ray structures (e.g., RMSD <2.0 Å confirms accuracy) .
  • Molecular dynamics (MD) simulations : 100-ns trajectories assess binding stability (e.g., hydrogen bond retention >80%) .

Q. How are nonlinear optical (NLO) properties experimentally measured?

  • Hyper-Rayleigh scattering (HRS) : Quantifies second-harmonic generation (SHG) efficiency .
  • DFT benchmarks : Match computed β values with experimental data to refine computational models .

Q. What assays evaluate antimicrobial efficacy?

  • Agar dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive/-negative strains .
  • Time-kill kinetics : Log-phase reduction >3-log within 24 h indicates bactericidal activity .

Q. How are pharmacokinetic properties assessed in preclinical studies?

  • In vitro assays : Cytochrome P450 inhibition (IC₅₀ >10 µM avoids drug-drug interactions) .
  • Plasma stability : >80% compound remaining after 1-hour incubation in rat plasma .

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